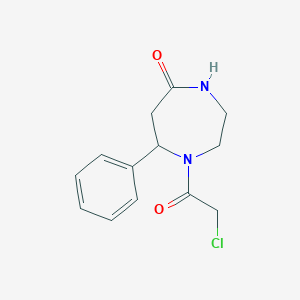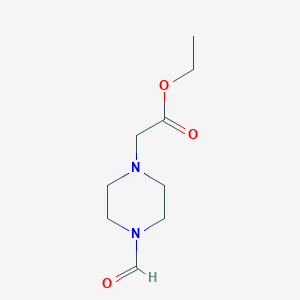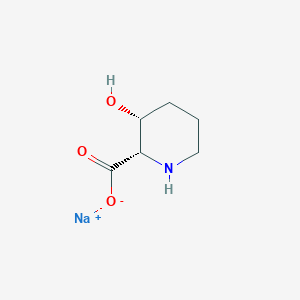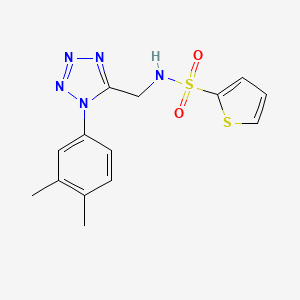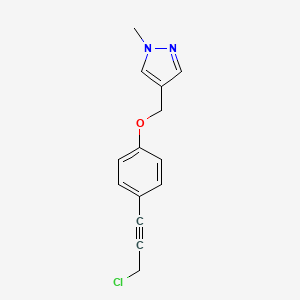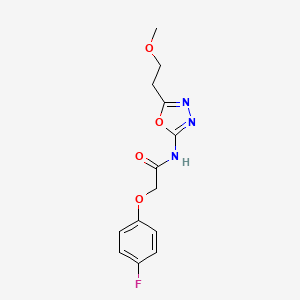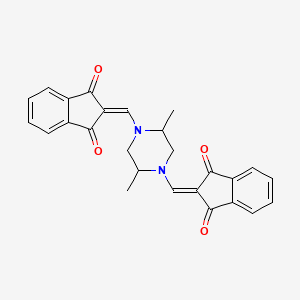![molecular formula C25H20ClN3 B2731387 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-85-4](/img/structure/B2731387.png)
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines and is known for its unique chemical structure and properties.
科学的研究の応用
Quinoxaline and its Derivatives in Research Quinoxalines, including structures similar to 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, are significant in scientific research due to their wide range of applications. They are used as dyes, pharmaceuticals, and antibiotics. Moreover, their antitumoral properties are being explored, with recent studies focusing on quinoxaline and its analogs as catalyst ligands. These compounds can be synthesized through the condensation of ortho-diamines with 1,2-diketones, offering a versatile method for creating a variety of substituted derivatives (Aastha Pareek and Dharma Kishor, 2015).
Optoelectronic Materials Development Quinazolines, closely related to quinoxalines, have been extensively researched for their potential in optoelectronic materials. These compounds, through modifications, have shown promise in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for the development of materials used in organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent materials and colorimetric pH sensors (G. Lipunova et al., 2018).
Corrosion Inhibition Quinoline derivatives have demonstrated effectiveness as anticorrosive materials. These compounds can form highly stable chelating complexes with surface metallic atoms, showcasing their utility in protecting metals from corrosion. This application is crucial for maintaining the integrity of materials in various industrial applications (C. Verma et al., 2020).
Molecular Design and Self-Organization Hexaazatriphenylene (HAT) derivatives, with structures related to quinoxalines and quinazolines, have been explored for their use in molecular design, self-organization, and a variety of device applications. Their rigid, planar structure and excellent π–π stacking ability make them suitable as scaffolds for creating materials with specific electronic and optical properties (J. Segura et al., 2015).
Anticancer Activity of Quinazoline Derivatives The therapeutic potential of quinazoline derivatives, particularly against colorectal cancer, has been highlighted in recent research. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the quinazoline nucleus's potential for developing new anti-colorectal cancer agents (N. Moorthy et al., 2023).
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHSRCIVQUDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
